molecular formula C23H25N3O5 B296420 Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B296420
M. Wt: 423.5 g/mol
InChI Key: AVTWRDZZYYACAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as MDP, is a synthetic compound that has been widely used in scientific research. MDP belongs to the class of pyrimidine derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate activates the NOD2 receptor by binding to its leucine-rich repeat domain. This binding induces a conformational change in the receptor, which leads to the activation of downstream signaling pathways. The downstream signaling pathways involve the activation of NF-κB and MAPK, which in turn induce the production of cytokines, chemokines, and antimicrobial peptides.
Biochemical and Physiological Effects:
Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to induce the production of various cytokines, such as IL-1β, IL-6, and TNF-α. These cytokines play a vital role in the host defense against bacterial infections and also have various other physiological effects. Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been found to induce the production of chemokines, such as CXCL8 and CCL2, which are involved in the recruitment of immune cells to the site of infection. Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been found to induce the production of antimicrobial peptides, such as β-defensins and cathelicidins, which have direct antimicrobial activity against bacteria.

Advantages and Limitations for Lab Experiments

Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has various advantages for lab experiments. It is a highly selective activator of the NOD2 receptor and does not activate other receptors, which makes it an ideal tool for studying the NOD2 signaling pathway. Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is also stable and can be easily synthesized in large quantities. However, Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has some limitations as well. It is not a natural ligand for the NOD2 receptor and may not fully mimic the physiological response to bacterial infections. Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate also has a short half-life and may require multiple doses to maintain its activity.

Future Directions

There are various future directions for the use of Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in scientific research. One direction is to study the role of Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in the regulation of the gut microbiota. Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to induce the production of antimicrobial peptides, which may have a direct effect on the gut microbiota. Another direction is to study the use of Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate as a therapeutic agent for inflammatory bowel disease and other autoimmune disorders. Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to have anti-inflammatory effects and may be a potential therapeutic target for these disorders. Overall, the use of Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in scientific research has provided valuable insights into the regulation of innate immunity and may have potential therapeutic applications in the future.

Synthesis Methods

Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be synthesized through a multi-step process. The first step involves the synthesis of 2-(2,3-dimethylanilino)-2-oxoethanol, which is then reacted with 4-(bromomethyl)phenylboronic acid to obtain 4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl)methyl bromide. This compound is then reacted with 6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid to yield Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.

Scientific Research Applications

Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been used in various scientific research studies due to its ability to selectively activate the NOD2 receptor. The NOD2 receptor is a key regulator of innate immunity and plays a vital role in the host defense against bacterial infections. Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to activate the NOD2 receptor and induce the production of cytokines, chemokines, and antimicrobial peptides, which are essential for the host defense against bacterial infections. Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been used in studies related to inflammatory bowel disease, Crohn's disease, and other autoimmune disorders.

properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

methyl 4-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H25N3O5/c1-13-6-5-7-18(14(13)2)25-19(27)12-31-17-10-8-16(9-11-17)21-20(22(28)30-4)15(3)24-23(29)26-21/h5-11,21H,12H2,1-4H3,(H,25,27)(H2,24,26,29)

InChI Key

AVTWRDZZYYACAF-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3C(=C(NC(=O)N3)C)C(=O)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3C(=C(NC(=O)N3)C)C(=O)OC)C

Origin of Product

United States

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